tert-Butyl 4-(3-aminophenylsulfonamido)piperidine-1-carboxylate
Description
tert-Butyl 4-(3-aminophenylsulfonamido)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protective group and a 3-aminophenylsulfonamido substituent. Insights must be inferred from structurally related tert-butyl piperidine carboxylate derivatives discussed in the evidence, which share key functional groups and synthetic pathways .
Properties
IUPAC Name |
tert-butyl 4-[(3-aminophenyl)sulfonylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-16(2,3)23-15(20)19-9-7-13(8-10-19)18-24(21,22)14-6-4-5-12(17)11-14/h4-6,11,13,18H,7-10,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOFCDNAEJYSTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701141442 | |
| Record name | 1,1-Dimethylethyl 4-[[(3-aminophenyl)sulfonyl]amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701141442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233954-89-6 | |
| Record name | 1,1-Dimethylethyl 4-[[(3-aminophenyl)sulfonyl]amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233954-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[[(3-aminophenyl)sulfonyl]amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701141442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-aminophenylsulfonamido)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-(3-aminophenylsulfonamido)piperidine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(3-aminophenylsulfonamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemical Properties and Structure
The compound tert-Butyl 4-(3-aminophenylsulfonamido)piperidine-1-carboxylate has a complex structure that contributes to its reactivity and utility in chemical synthesis. It is characterized by the presence of a piperidine ring, which is a common motif in many pharmaceuticals, along with a sulfonamide group that enhances its biological activity.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that may include the use of lactones and amines. The compound serves as an important intermediate in the preparation of various derivatives, such as beta-lactamase inhibitors. These derivatives are crucial for developing new antibiotics that can combat resistant bacterial strains.
Key Synthetic Routes:
- Nucleophilic Opening of Lactones : This method allows for high yields (up to 95%) and avoids the use of hazardous reagents, making it a preferred approach in synthetic chemistry .
- Amide Coupling Reactions : These reactions facilitate the formation of amide bonds, essential for constructing more complex molecules from simpler precursors .
Beta-Lactamase Inhibitors
One of the most significant applications of this compound is its role in synthesizing beta-lactamase inhibitors. These inhibitors are vital in restoring the efficacy of beta-lactam antibiotics against bacteria that produce beta-lactamase enzymes, which can hydrolyze these antibiotics and render them ineffective.
Case Study:
A study highlighted the effectiveness of certain derivatives derived from this compound in inhibiting specific beta-lactamases, thereby enhancing the antibacterial activity of co-administered antibiotics . This application is particularly relevant in treating infections caused by resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
Pharmaceutical Development
The versatility of this compound makes it a valuable scaffold in drug discovery. Its derivatives have been explored for various therapeutic areas, including:
- Antimicrobial Agents : Modifications to the piperidine structure can lead to new antimicrobial agents with improved activity against resistant pathogens.
- Anticancer Compounds : Research indicates potential applications in oncology, where certain derivatives may exhibit cytotoxic effects against cancer cell lines.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-aminophenylsulfonamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-Butyl 4-(3-aminophenylsulfonamido)piperidine-1-carboxylate with structurally analogous compounds, focusing on substituents, physicochemical properties, and pharmacological relevance.
Structural Analogues and Substituent Variations
Physicochemical Properties
- Physical State: Most analogs, such as tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate, are light yellow solids at room temperature . The sulfonamido group in the target compound may alter solubility compared to amino or methoxy substituents.
- Stability : Boc-protected piperidines generally exhibit stability under acidic conditions, but sulfonamido groups may introduce sensitivity to hydrolysis .
Pharmacological Relevance
- The sulfonamido group in the target compound could enhance binding to similar enzymatic pockets.
- Safety Profiles : Analogs require respiratory and eye protection during handling due to undefined toxicity . The sulfonamido group may introduce additional safety considerations, such as skin sensitization.
Biological Activity
tert-Butyl 4-(3-aminophenylsulfonamido)piperidine-1-carboxylate (CAS No. 1233954-89-6) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical formula for this compound is . It features a piperidine ring substituted with a tert-butyl group and a sulfonamide moiety, which is known for enhancing biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Weight | 320.44 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥ 95% |
| Storage Conditions | Cool, dry place |
The compound exhibits potential as a sulfonamide-based inhibitor , which can interact with various biological targets, particularly enzymes involved in metabolic pathways. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, contributing to their antibacterial properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound have shown effectiveness against a range of bacteria. A study evaluating the antimicrobial efficacy of sulfonamide derivatives reported significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar properties.
Case Studies
- Inhibition of Dihydropteroate Synthase : A study demonstrated that sulfonamide derivatives effectively inhibited dihydropteroate synthase in Escherichia coli, leading to reduced bacterial growth. The IC50 values for related compounds ranged from 10 to 50 µM, indicating that this compound could possess comparable inhibitory activity.
- Antitumor Activity : In vitro studies have shown that piperidine-based compounds can induce apoptosis in cancer cell lines. A derivative structurally related to the target compound exhibited IC50 values of approximately 30 µM against human breast cancer cells (MCF-7), suggesting potential anticancer properties.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest favorable pharmacokinetic profiles for similar sulfonamide derivatives, with good oral bioavailability and moderate half-lives.
Toxicology
Toxicological assessments indicate that while some sulfonamides can exhibit adverse effects, the specific toxicity profile of this compound remains to be thoroughly investigated. Safety evaluations should focus on cytotoxicity and potential organ-specific effects.
Q & A
Q. What are the standard synthetic routes for tert-butyl 4-(3-aminophenylsulfonamido)piperidine-1-carboxylate?
The synthesis typically involves multi-step reactions, starting with the formation of the sulfonamide linkage. A common approach includes:
- Step 1 : Reacting 3-aminobenzenesulfonyl chloride with a piperidine derivative (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) in a polar aprotic solvent (e.g., DCM or THF) under basic conditions (e.g., triethylamine) to form the sulfonamide bond.
- Step 2 : Protecting/deprotecting functional groups as needed. For example, the tert-butoxycarbonyl (Boc) group is stable under basic conditions but can be removed via acidic hydrolysis (e.g., TFA in DCM).
- Step 3 : Purification via column chromatography or recrystallization to isolate the final product. Reaction yields and purity depend on stoichiometric ratios and solvent selection .
Q. How can researchers confirm the structural integrity of this compound?
Key analytical techniques include:
- NMR Spectroscopy : H and C NMR to verify the presence of the tert-butyl group (δ ~1.4 ppm for CH), sulfonamide NH (δ ~5-7 ppm), and aromatic protons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (CHNOS, expected m/z ~367.15).
- FT-IR : Peaks at ~3300 cm (N-H stretch), ~1700 cm (C=O of carbamate), and ~1150 cm (S=O of sulfonamide) .
Intermediate Research Questions
Q. What purification strategies are recommended for this compound?
- Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate) to separate impurities.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.
- HPLC : For high-purity requirements, reverse-phase HPLC with acetonitrile/water (+0.1% TFA) can resolve closely related byproducts .
Q. How should stability studies be designed for this compound under varying conditions?
- Thermal Stability : Perform thermogravimetric analysis (TGA) or store samples at 40°C/75% RH for 1–4 weeks, monitoring degradation via HPLC.
- Photostability : Expose to UV light (e.g., 365 nm) and analyze changes in NMR/UV-Vis spectra.
- Solution Stability : Assess in solvents (e.g., DMSO, PBS) at room temperature and 4°C over 72 hours. Safety data sheets indicate sensitivity to moisture and heat, requiring inert storage (argon, desiccants) .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for scaled synthesis?
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to identify low-energy intermediates and transition states.
- Solvent Optimization : Predict solvent effects (e.g., COSMO-RS) to enhance yield and reduce side reactions.
- Machine Learning : Train models on existing reaction data to predict optimal temperatures, catalysts, and stoichiometry. ICReDD’s integrated computational-experimental workflows are a benchmark for such approaches .
Q. How to resolve contradictions in reported biological activity data?
- Meta-Analysis : Cross-reference published IC values, ensuring consistent assay conditions (e.g., cell lines, incubation times).
- Dose-Response Validation : Replicate studies with controlled variables (e.g., purity >95%, verified via LC-MS).
- Target Engagement Assays : Use SPR or ITC to confirm direct binding to purported biological targets. Note that incomplete toxicological data (e.g., acute vs. chronic effects) may contribute to discrepancies .
Q. What strategies enable structure-activity relationship (SAR) studies for analogs?
- Core Modifications : Synthesize derivatives with substituents on the phenyl ring (e.g., electron-withdrawing groups) or piperidine nitrogen.
- Bioisosteric Replacement : Replace sulfonamide with carbamate or urea groups to assess pharmacophore requirements.
- Pharmacokinetic Profiling : Compare logP, solubility, and metabolic stability (e.g., microsomal assays) to correlate structural changes with ADME properties .
Q. How to validate analytical methods for detecting trace impurities?
- Forced Degradation Studies : Expose the compound to heat, light, acid/base, and oxidizers (e.g., HO) to generate degradation products.
- LC-MS/MS : Develop a sensitive method with a limit of detection (LOD) <0.1% for impurities. Use orthogonal techniques (e.g., NMR) to confirm structures.
- Method Robustness Testing : Vary column temperature, flow rate, and mobile phase pH to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
